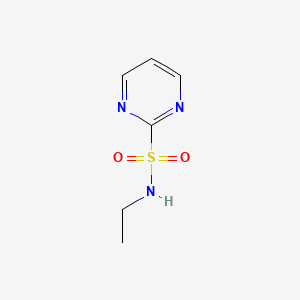

N-ethylpyrimidine-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Ethylpyrimidine-2-sulfonamide is a sulfonamide derivative characterized by a pyrimidine ring substituted with an ethyl group at the nitrogen atom and a sulfonamide functional group. Sulfonamides are historically significant as antimicrobial agents and enzyme inhibitors due to their structural mimicry of para-aminobenzoic acid (PABA), a substrate in bacterial folate synthesis1.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethylpyrimidine-2-sulfonamide typically involves the reaction of pyrimidine derivatives with sulfonamide precursors. One common method is the oxidative coupling of thiols and amines, which provides a straightforward and efficient route to sulfonamides . This method utilizes readily available and low-cost starting materials, making it an attractive option for large-scale synthesis.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green solvents, such as dimethyl carbonate, is also explored to enhance the environmental sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: N-ethylpyrimidine-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives and sulfonyl compounds .

Scientific Research Applications

N-ethylpyrimidine-2-sulfonamide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Medicine: It has potential as an antimicrobial agent and is explored for its therapeutic properties.

Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-ethylpyrimidine-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides act as competitive inhibitors of enzymes involved in folate metabolism, such as dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for DNA production in bacteria, leading to their antibacterial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between N-ethylpyrimidine-2-sulfonamide and related sulfonamide derivatives:

Structural and Physicochemical Differences

- This compound vs. Sulfanilamide: The ethyl-pyrimidine moiety replaces the aniline group in sulfanilamide, reducing water solubility (predicted ~10 mg/mL vs. 750 mg/mL) but increasing lipophilicity (logP ~1.2 vs. -0.5). This modification may reduce antibacterial efficacy but enhance target specificity for non-PABA pathways, such as ceramidase inhibition.

- This compound vs.

- This compound vs. Hydrazinyl-Pyrazole Derivative : The hydrazinyl-pyrazole linker in the latter compound increases molecular weight (~464.5 vs. ~213.3) and logP (2.5 vs. 1.2), suggesting divergent applications (e.g., anticancer vs. antimicrobial).

Functional and Pharmacological Insights

- Enzyme Inhibition: Substituents on sulfonamides critically influence activity. For example, sulfanilamide’s aniline group enables PABA mimicry, while bulkier groups (e.g., ethyl-pyrimidine) may shift selectivity toward neutral ceramidases, as seen in aromatic ethanolamine sulfonamides.

- Metabolic Stability : Acetylsulfadiazine’s acetyl group acts as a prodrug strategy, delaying hydrolysis to active sulfadiazine. The ethyl group in this compound may similarly resist metabolic degradation, extending half-life.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the efficient preparation of N-ethylpyrimidine-2-sulfonamide in laboratory settings?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between pyrimidine-2-sulfonyl chloride and ethylamine. Key steps include:

- Reacting pyrimidine-2-sulfonyl chloride with ethylamine in tetrahydrofuran (THF) under reflux with a base like sodium hydride (NaH) to facilitate deprotonation .

- Purification via recrystallization or column chromatography, monitored by thin-layer chromatography (TLC) to confirm intermediate formation .

- Yield optimization by controlling reaction time (e.g., 30-minute reflux for chlorinated intermediates) and stoichiometric ratios .

Q. How should researchers characterize the structural purity of this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use 1H- and 13C-NMR to verify substituent integration (e.g., ethyl group protons at δ 1.2–1.4 ppm and pyrimidine ring protons at δ 7.0–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M-H]− at 326.9960 vs. observed 326.9956) .

- X-ray Crystallography : Resolve solid-state conformation, particularly for hydrogen-bonding patterns between sulfonamide and pyrimidine moieties .

Q. What analytical techniques are critical for assessing the stability of this compound under varying pH conditions?

- Methodological Answer :

- Perform pH-dependent stability studies using UV-Vis spectroscopy to track degradation (e.g., absorbance shifts at 260–280 nm for pyrimidine rings) .

- High-performance liquid chromatography (HPLC) with retention time (tR) analysis to quantify degradation products .

- Accelerated stability testing at 40°C/75% relative humidity (ICH guidelines) to simulate long-term storage .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different microbial models?

- Methodological Answer :

- Standardized Assays : Adopt Clinical and Laboratory Standards Institute (CLSI) protocols for minimum inhibitory concentration (MIC) testing to ensure reproducibility .

- Variable Control : Account for solvent effects (e.g., dimethyl sulfoxide vs. aqueous buffers) and pH adjustments that may alter compound solubility .

- Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance of activity variations, followed by post-hoc pairwise comparisons .

Q. What computational strategies complement experimental data in elucidating the binding mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding poses with enzymes like dihydropteroate synthase (DHPS), focusing on sulfonamide interactions with active-site residues .

- Molecular Dynamics (MD) Simulations : Conduct 100-ns simulations in GROMACS to evaluate binding stability and hydrogen-bond persistence under physiological conditions .

- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities and validate against experimental IC50 values .

Q. How can researchers address contradictions in the electrochemical behavior of this compound derivatives?

- Methodological Answer :

- Cyclic Voltammetry (CV) : Compare redox potentials across solvents (e.g., acetonitrile vs. DMF) to identify solvent-dependent effects .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to rationalize oxidation-reduction trends and correlate with experimental CV data .

- Controlled Atmosphere Testing : Eliminate oxygen interference by conducting experiments under argon to isolate intrinsic electrochemical properties .

Properties

Molecular Formula |

C6H9N3O2S |

|---|---|

Molecular Weight |

187.22 g/mol |

IUPAC Name |

N-ethylpyrimidine-2-sulfonamide |

InChI |

InChI=1S/C6H9N3O2S/c1-2-9-12(10,11)6-7-4-3-5-8-6/h3-5,9H,2H2,1H3 |

InChI Key |

JFHJDNZPWDTZJT-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=NC=CC=N1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.